molecular formula C14H18ClNO5 B065737 Boc-3-chloro-L-tyrosine CAS No. 192315-36-9

Boc-3-chloro-L-tyrosine

Cat. No.: B065737
CAS No.: 192315-36-9
M. Wt: 315.75 g/mol
InChI Key: ZEMKCIHCRJIZOO-JTQLQIEISA-N
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Description

Boc-3-chloro-L-tyrosine is an important amino acid derivative, often used as a starting material in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with a chlorine atom, and the amino group is protected with a tert-butoxycarbonyl (Boc) group. This compound is valuable in organic synthesis due to its ability to protect amino and phenolic groups during reactions .

Safety and Hazards

When handling Boc-3-chloro-L-tyrosine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . This suggests potential future directions in the field of enzymatic synthesis of halogen derivatives of aromatic amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-chloro-L-tyrosine is generally prepared by reacting L-tyrosine with a Boc-acid protecting group and a chlorinating agent. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-3-chloro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, such as amino derivatives or thiol derivatives.

    Deprotection reactions: The major product is 3-chloro-L-tyrosine.

    Oxidation reactions: Oxidized derivatives of the phenolic group.

Mechanism of Action

The mechanism of action of Boc-3-chloro-L-tyrosine involves its ability to protect amino and phenolic groups during chemical reactions. The Boc group provides steric hindrance, preventing unwanted side reactions. The chlorine atom on the phenyl ring can participate in various chemical reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-L-tyrosine: Similar to Boc-3-chloro-L-tyrosine but without the Boc protecting group.

    3-Bromo-L-tyrosine: A brominated derivative of L-tyrosine.

    3-Iodo-L-tyrosine: An iodinated derivative of L-tyrosine.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the chlorine atom. This combination allows for selective protection and reactivity, making it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMKCIHCRJIZOO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620970
Record name N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192315-36-9
Record name N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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